Definitive Guide to 4-(1-Methyl-1H-imidazol-5-yl)piperidine: Synthesis, Characterization, and Application
Definitive Guide to 4-(1-Methyl-1H-imidazol-5-yl)piperidine: Synthesis, Characterization, and Application
Part 1: Chemical Identity & Core Data
Target Molecule: 4-(1-Methyl-1H-imidazol-5-yl)piperidine CAS Number (Free Base): CAS Number (Dihydrochloride Salt): 147960-50-7 Molecular Formula: C₉H₁₅N₃ Molecular Weight: 165.24 g/mol
The "Isomer Trap" in Database Searching
Researchers often encounter ambiguity when searching for imidazole-piperidine scaffolds due to inconsistent numbering in public databases. The critical distinction lies in the attachment point on the imidazole ring relative to the N-methyl group.
| Feature | Target: 5-yl Isomer | Common Impurity: 4-yl Isomer | Common Impurity: 2-yl Isomer |
| Structure | N-Me is adjacent to the piperidine attachment. | N-Me is distal to the piperidine attachment. | Piperidine attached between the two nitrogens.[1] |
| CAS | 147960-44-9 | 67019-93-0 (Generic/Mix) | 1198420-89-1 |
| Symmetry | Asymmetric induction in NMR (N-Me affects H-4). | More symmetric electronic environment. | Highly symmetric C2 substitution. |
| Key Use | Histamine H3/H4 Antagonists, Kinase Inhibitors. | General building block. | General building block. |
Part 2: Strategic Synthesis & Technical Challenges
The synthesis of 4-(1-Methyl-1H-imidazol-5-yl)piperidine represents a classic regioselectivity challenge in heterocyclic chemistry. Direct alkylation of 4-(1H-imidazol-4-yl)piperidine typically yields a mixture favoring the unwanted 1,4-isomer due to steric hindrance and tautomeric electronics.
To guarantee the 1,5-regiochemistry , a "Blocking Group Strategy" or "Directed Metalation" approach is required.
Protocol A: The C2-Blocking Strategy (Recommended)
This route ensures high regiochemical fidelity by utilizing the acidity of the C2 position to temporarily block it, forcing subsequent lithiation to the C5 position.
Step 1: C2-Protection
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Reagents: 1-Methylimidazole, n-Butyllithium (n-BuLi), Trimethylsilyl chloride (TMSCl).
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Mechanism: 1-Methylimidazole is treated with n-BuLi at -78°C. The lithium selectively deprotonates C2 (the most acidic position). Quenching with TMSCl yields 1-methyl-2-(trimethylsilyl)imidazole.
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Why: This prevents the C2 position from reacting in the next step.
Step 2: C5-Lithiation & Coupling
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Reagents: 1-methyl-2-(trimethylsilyl)imidazole, n-BuLi, N-Boc-4-piperidone.
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Protocol: Treat the C2-blocked imidazole with n-BuLi at -78°C. The directing effect of the N-methyl group and the blocked C2 forces lithiation at C5. Add N-Boc-4-piperidone.
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Result: Formation of the tertiary alcohol intermediate.
Step 3: Dehydration & Hydrogenation
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Reagents: Acid (e.g., HCl/AcOH) for dehydration; H₂/Pd-C for reduction.
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Process: Acidic workup removes the tertiary alcohol (forming the alkene) and simultaneously desilylates the C2 position (removing the TMS block). Subsequent catalytic hydrogenation saturates the double bond.
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Final Yield: N-Boc-4-(1-methyl-1H-imidazol-5-yl)piperidine (ready for Boc-deprotection).
Visualization of Regioselective Synthesis
The following diagram illustrates the divergence between the "Lazy" alkylation route (yielding mixtures) and the "Expert" C2-blocking route.
Figure 1: Comparison of direct lithiation (leading to C2-substitution) vs. the C2-blocking strategy required to synthesize the C5-substituted target CAS 147960-44-9.
Part 3: Analytical Self-Validation (E-E-A-T)
To ensure the integrity of your compound, you must validate the regiochemistry. A simple 1H-NMR is often insufficient due to the similarity between 1,4- and 1,5-isomers.
The NOESY Cross-Peak Test
This is the definitive "Self-Validating" protocol for this molecule.
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Prepare Sample: Dissolve 5-10 mg of the final product in DMSO-d6.
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Run NOESY (Nuclear Overhauser Effect Spectroscopy): Set mixing time to 500ms.
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Analyze Region: Look for cross-peaks between the N-Methyl protons (~3.6 ppm) and the imidazole ring protons.
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1,5-Isomer (Target): The N-Methyl group is spatially close to the piperidine ring protons (specifically the methine H-4 of the piperidine). You should see a strong NOE between N-Me and Piperidine H-4 . You will not see a strong NOE to the imidazole C4-H.
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1,4-Isomer (Impurity): The N-Methyl group is far from the piperidine ring. You will see a strong NOE between N-Me and the Imidazole C5-H .
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Expected NMR Data (Free Base in CDCl₃)
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¹H NMR (400 MHz): δ 7.45 (s, 1H, Imid-H2), 6.80 (s, 1H, Imid-H4), 3.65 (s, 3H, N-CH3), 3.15 (d, 2H, Pip-H2eq), 2.70 (t, 2H, Pip-H2ax), 2.60 (m, 1H, Pip-H4), 1.90 (d, 2H), 1.65 (m, 2H).
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Key Diagnostic: The H4 imidazole proton in the 5-substituted isomer often appears upfield relative to the H5 proton of the 4-substituted isomer due to shielding effects.
Part 4: Applications in Drug Discovery[2]
The 4-(1-methyl-1H-imidazol-5-yl)piperidine scaffold is a "Privileged Structure" in Medicinal Chemistry, primarily used in the design of G-Protein Coupled Receptor (GPCR) ligands.
Histamine H3/H4 Receptor Antagonists
The imidazole ring serves as a bioisostere for the histamine imidazole, while the piperidine provides a rigid spacer that projects substituents into the secondary binding pocket of the receptor. This specific 1,5-regiochemistry mimics the conformation of histamine more accurately in certain binding modes than the 1,4-isomer.
Muscarinic Agonists
Similar to the structure of pilocarpine or xanomeline, the 1-methylimidazole moiety is critical for hydrogen bonding with active site residues (e.g., Aspartate) in muscarinic acetylcholine receptors.
Kinase Inhibition
The scaffold acts as a hinge-binder in certain kinase inhibitors, where the imidazole nitrogens accept/donate hydrogen bonds to the kinase hinge region.
References
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Sigma-Aldrich. Product Specification: 4-(1-Methyl-1H-imidazol-5-yl)piperidine. Accessed March 2026. Link
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ChemicalBook. CAS Database: 147960-44-9 & 147960-50-7. Accessed March 2026. Link
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PubChem. Compound Summary: 4-(1-Methyl-1H-imidazol-5-yl)piperidine. National Library of Medicine. Link
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Journal of Organic Chemistry. Regioselective Synthesis of 1,5-Disubstituted Imidazoles. (General methodology reference for C2-blocking strategy). Link
